4-Hydroxysulfadiazine

Vue d'ensemble

Description

4-Hydroxysulfadiazine is a derivative of sulfadiazine, a sulfonamide antibiotic. It is known for its antimicrobial properties and is often studied for its behavior in various environments, particularly in soil and water systems. The compound has a molecular formula of C10H9N3O3S and a molecular weight of 251.26 g/mol .

Mécanisme D'action

Target of Action

4-Hydroxysulfadiazine, a major metabolite of Sulfadiazine , primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It interferes with the proper processing of para-aminobenzoic acid (PABA), a precursor in the biosynthesis of folic acid . By inhibiting this enzyme, this compound disrupts folic acid synthesis, leading to a halt in bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is vital for the synthesis of nucleotides, the building blocks of DNA. Therefore, the inhibition of this pathway can lead to a halt in DNA replication, affecting bacterial growth and survival .

Pharmacokinetics

Studies on sulfadiazine, from which this compound is derived, suggest that these compounds are excreted primarily unchanged or as metabolites

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, it prevents bacteria from replicating their DNA, which is necessary for cell division and growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its efficacy may be affected by the presence of other substances in the environment that could interfere with its absorption or action . Additionally, the stability of this compound could be influenced by factors such as pH, temperature, and the presence of other chemical compounds

Analyse Biochimique

Biochemical Properties

4-Hydroxysulfadiazine plays a significant role in biochemical reactions, particularly in the metabolism of sulfadiazine. It is formed through hydroxylation, a process mediated by enzymes such as cytochrome P450. This compound interacts with various biomolecules, including proteins and enzymes involved in its metabolic pathway. For instance, it has been identified as a major metabolite in pig manure, indicating its interaction with microbial enzymes that facilitate its formation and degradation .

Cellular Effects

The effects of this compound on cellular processes have been studied in various plant species. In willow (Salix fragilis) and maize (Zea mays), the compound accumulates primarily in the roots and affects root geotropism, lateral root number, and water uptake. High concentrations of this compound can cause significant stress, reducing chlorophyll content and overall plant health . These findings suggest that this compound can influence cellular metabolism and signaling pathways in plants.

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting specific enzymes. Similar to sulfadiazine, it likely inhibits dihydropteroate synthetase, an enzyme crucial for folate synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making this compound an effective antimicrobial agent. Additionally, its interactions with other enzymes and proteins involved in its metabolism further elucidate its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been studied extensively. The compound is relatively stable, but its degradation products can still exhibit biological activity. Over time, this compound can form non-extractable residues in soil, which may persist and impact soil microbial communities . These temporal effects highlight the importance of monitoring this compound in environmental studies.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have shown that its impact varies with concentration. At low doses, the compound may not exhibit significant adverse effects, but higher doses can lead to toxicity. For example, in pigs, high doses of sulfadiazine and its metabolites, including this compound, can cause liver and kidney damage . These findings underscore the need for careful dosage management in veterinary applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the metabolism of sulfadiazine. It is formed through hydroxylation and can be further metabolized into other compounds, such as N-acetyl-4-hydroxysulfadiazine . These metabolic pathways involve various enzymes, including cytochrome P450 and acetyltransferases, which facilitate the conversion and detoxification of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transport proteins. In plants, the compound is primarily stored in the roots, but it can also be transported to other tissues under certain conditions . This distribution pattern affects its overall impact on plant health and development.

Subcellular Localization

Subcellular localization studies have shown that this compound can accumulate in specific cellular compartments, such as the cytoplasm and vacuoles. This localization is likely mediated by targeting signals and post-translational modifications that direct the compound to these compartments . Understanding the subcellular localization of this compound is essential for elucidating its precise mode of action and potential effects on cellular functions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Hydroxysulfadiazine can be synthesized through the hydroxylation of sulfadiazine. This process typically involves the use of hydroxylating agents under controlled conditions. One common method includes the use of hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the 4-position of the sulfadiazine molecule .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydroxylation reactions using optimized conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and the concentration of reagents, are carefully controlled to achieve efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxysulfadiazine undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other sulfonamide derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of sulfadiazine, which can have different antimicrobial properties and environmental behaviors .

Applications De Recherche Scientifique

4-Hydroxysulfadiazine has several applications in scientific research:

Chemistry: It is used as a reference compound in analytical chemistry for the study of sulfonamide metabolites.

Biology: The compound is studied for its effects on microbial communities in soil and water systems.

Medicine: Research focuses on its potential use as an antimicrobial agent and its behavior in biological systems.

Comparaison Avec Des Composés Similaires

Sulfadiazine: The parent compound, known for its broad-spectrum antimicrobial activity.

N4-acetylsulfadiazine: A metabolite of sulfadiazine with similar antimicrobial properties.

N-formylsulfadiazine: Another derivative with distinct chemical properties

Uniqueness: 4-Hydroxysulfadiazine is unique due to its specific hydroxylation at the 4-position, which can influence its solubility, reactivity, and environmental behavior. This modification can also affect its antimicrobial efficacy and its interaction with biological systems .

Propriétés

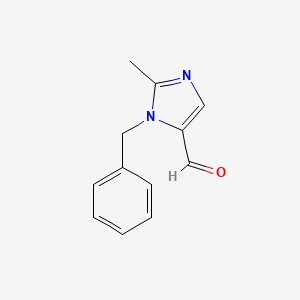

IUPAC Name |

4-amino-N-(6-oxo-1H-pyrimidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3S/c11-7-1-3-8(4-2-7)18(16,17)14-10-12-6-5-9(15)13-10/h1-6H,11H2,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSDCIJVSFIVLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204849 | |

| Record name | 4-Hydroxysulfadiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56305-66-9 | |

| Record name | 4-Hydroxysulfadiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056305669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxysulfadiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6aS)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B3061068.png)